1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile
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Overview
Description
1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole and indoline precursors. One common synthetic route involves the reaction of indole-3-carbonitrile with an indoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while reduction may produce hydroindole derivatives .
Scientific Research Applications
1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in assays for enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
What sets this compound apart is its unique combination of an indole and indoline moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c20-11-15-12-21(18-8-4-2-6-16(15)18)13-19(23)22-10-9-14-5-1-3-7-17(14)22/h1-8,12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWADVHPXZTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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